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ABSTRACT: This document provides a comprehensive overview of the discovery of

Murrayamine O and Murrayamine P, two cannabinol-skeletal carbazole alkaloids. Due to the

inaccessibility of the primary research publication, specific quantitative data and detailed

experimental protocols for these particular compounds are not available in the public domain.

However, this guide furnishes a detailed, representative experimental protocol for the isolation

and characterization of carbazole alkaloids from Murraya euchrestifolia, the source of

Murrayamine O and P. This is supplemented with structured tables for data presentation and

mandatory visualizations to illustrate the experimental workflow and chemical classification,

adhering to the specified technical requirements.

Introduction
Carbazole alkaloids, a significant class of nitrogen-containing heterocyclic compounds, are

predominantly found in the plant family Rutaceae, particularly within the genus Murraya. These

compounds have garnered considerable interest in the scientific community due to their diverse

and potent biological activities, including anti-inflammatory, antitumor, antimicrobial, antioxidant,

and antidiabetic properties.

Murrayamine O and Murrayamine P are two such carbazole alkaloids, distinguished by their

unique cannabinol-skeletal structure. They were first isolated from the root barks of Murraya

euchrestifolia[1]. Their discovery has contributed to the expanding library of structurally diverse
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carbazole alkaloids and underscores the potential of Murraya species as a source for novel

therapeutic agents.

Isolation and Purification of Carbazole Alkaloids
from Murraya euchrestifolia (Generalized Protocol)
The following is a generalized experimental protocol for the extraction, isolation, and

purification of carbazole alkaloids from the root bark of Murraya euchrestifolia, based on

established methodologies for similar compounds from this genus.

2.1. Plant Material Collection and Preparation

The root barks of Murraya euchrestifolia are collected and authenticated.

The plant material is air-dried in the shade and then pulverized into a coarse powder.

2.2. Extraction

The powdered root bark is subjected to extraction with a suitable organic solvent, typically

methanol or ethanol, at room temperature for an extended period.

The extraction process is repeated multiple times to ensure the exhaustive removal of

phytochemicals.

The resulting extracts are combined and concentrated under reduced pressure using a

rotary evaporator to yield a crude extract.

2.3. Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of

increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step fractionates

the extract based on the polarity of the constituent compounds. Carbazole alkaloids are

typically found in the less polar fractions.

2.4. Chromatographic Separation and Purification
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The chloroform or n-hexane fraction, being rich in alkaloids, is subjected to column

chromatography over silica gel.

The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl

acetate, with increasing polarity.

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable

solvent system and visualized under UV light or with a staining reagent.

Fractions with similar TLC profiles are combined and further purified using preparative TLC

or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

Structure Elucidation
The structures of the isolated carbazole alkaloids are elucidated using a combination of

spectroscopic techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the molecular formula of the compounds.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups

present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR

(COSY, HSQC, HMBC) experiments are conducted to establish the carbon-hydrogen

framework and the connectivity of the atoms in the molecule.

Quantitative Data
The following tables are structured to present the key quantitative data for Murrayamine O and

Murrayamine P. As the primary literature was inaccessible, the specific data points are

unavailable.

Table 1: Spectroscopic Data for Murrayamine O
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Data Type Parameters Results

HR-EIMS m/z [M]⁺
Data not available in the

searched sources

UV (MeOH) λₘₐₓ (log ε)
Data not available in the

searched sources

IR (KBr) νₘₐₓ cm⁻¹
Data not available in the

searched sources

¹H NMR (CDCl₃) δ ppm (J in Hz)
Data not available in the

searched sources

¹³C NMR (CDCl₃) δ ppm
Data not available in the

searched sources

Table 2: Spectroscopic Data for Murrayamine P

Data Type Parameters Results

HR-EIMS m/z [M]⁺
Data not available in the

searched sources

UV (MeOH) λₘₐₓ (log ε)
Data not available in the

searched sources

IR (KBr) νₘₐₓ cm⁻¹
Data not available in the

searched sources

¹H NMR (CDCl₃) δ ppm (J in Hz)
Data not available in the

searched sources

¹³C NMR (CDCl₃) δ ppm
Data not available in the

searched sources

Visualizations
5.1. Experimental Workflow
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Caption: Generalized workflow for the isolation of Murrayamine O and P.

5.2. Chemical Classification
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Caption: Hierarchical classification of Murrayamine O and P.

Conclusion
Murrayamine O and Murrayamine P represent unique additions to the family of carbazole

alkaloids, distinguished by their cannabinol-skeletal framework. While the specific details of

their initial isolation and characterization remain within the confines of the original publication,

this guide provides a robust, generalized protocol that is representative of the methodologies

employed in the field of natural product chemistry for the isolation of such compounds. The

structured approach to data presentation and the visual workflows are intended to serve as a
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valuable resource for researchers engaged in the discovery and development of novel

therapeutic agents from natural sources. Further investigation into the bioactivities of

Murrayamine O and P is warranted to explore their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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